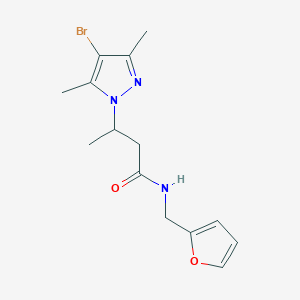![molecular formula C21H24N6O B5375691 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5375691.png)
4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine, also known as MPP, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cellular processes, such as cell proliferation, inflammation, and apoptosis. 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine is also relatively stable and can be synthesized in large quantities. However, 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine has limitations in terms of its solubility and toxicity. It is important to use appropriate solvents and concentrations to ensure accurate results.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine. One possible direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an antimicrobial agent. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine and its effects on various cellular processes.
Synthesemethoden
4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine can be synthesized through a multi-step process. The first step involves the reaction of 2-methylimidazole with ethyl chloroformate to form 2-methylimidazole-1-carbonyl chloride. This intermediate is then reacted with 4-(3-phenylpropanoyl)-1-piperazine to form the corresponding amide. Finally, the amide is reacted with 2-chloro-4,6-diaminopyrimidine to yield 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine.
Wissenschaftliche Forschungsanwendungen
4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine has been studied extensively for its potential therapeutic properties. It has been shown to have antitumor, anti-inflammatory, and antimicrobial activity. 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-17-22-9-10-27(17)20-15-19(23-16-24-20)25-11-13-26(14-12-25)21(28)8-7-18-5-3-2-4-6-18/h2-6,9-10,15-16H,7-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUAWMZXTMVBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~,N~1~-diethyl-N~4~-[4-(1-piperidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5375609.png)
![3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5375610.png)
![N-allyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5375617.png)
![3-({2-chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5375623.png)
![1-ethyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5375636.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-2-methyl-1H-benzimidazole](/img/structure/B5375653.png)
![1-{[4-(dimethylamino)-2-pyridin-2-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5375654.png)

![1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5375670.png)
![1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5375679.png)
![5-{5-chloro-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5375684.png)

![1-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-4-methyl-1-oxopentan-2-one](/img/structure/B5375698.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide hydrochloride](/img/structure/B5375705.png)